

# Boc-Tyr(Bzl)-aldehyde chemical properties

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## Compound of Interest

Compound Name: *Boc-Tyr(Bzl)-aldehyde*

Cat. No.: *B1279063*

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An in-depth technical guide on the core chemical properties of **Boc-Tyr(Bzl)-aldehyde**, designed for researchers, scientists, and drug development professionals.

## Executive Summary

N- $\alpha$ -Boc-O-benzyl-L-tyrosinal, commonly known as **Boc-Tyr(Bzl)-aldehyde**, is a protected amino aldehyde derived from the amino acid tyrosine. It serves as a valuable synthetic intermediate in medicinal chemistry and drug development, primarily for the introduction of a reactive aldehyde functional group within a peptide or small molecule scaffold.<sup>[1][2]</sup> The aldehyde moiety can act as an electrophile in various bond-forming reactions or as a "warhead" for covalent modification of enzyme active sites, particularly in the design of protease inhibitors.

This document provides a comprehensive overview of the known chemical properties, synthesis, and handling of **Boc-Tyr(Bzl)-aldehyde**. Due to the limited availability of extensive published data for the aldehyde form, this guide also includes contextual information on its well-characterized carboxylic acid precursor, Boc-Tyr(Bzl)-OH, to provide a broader understanding of the chemical framework.

## Core Chemical and Physical Properties

**Boc-Tyr(Bzl)-aldehyde** is a white to off-white solid at room temperature. Its core structure consists of a tyrosine backbone where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the phenolic hydroxyl group is protected by a benzyl (Bzl) ether, and the C-terminal carboxylic acid is reduced to an aldehyde.

## Identifier and Molecular Data

The fundamental identifiers and molecular properties of **Boc-Tyr(Bzl)-aldehyde** are summarized below.

Property	Value	Reference
IUPAC Name	tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate	[3]
Synonyms	Boc-Tyr(Bzl)-CHO, N-Boc-O-benzyl-L-tyrosinal	[4]
CAS Number	82689-15-4	[3][5]
Molecular Formula	C <sub>21</sub> H <sub>25</sub> NO <sub>4</sub>	[3][5]
Molecular Weight	355.43 g/mol	[3][5]

## Physicochemical and Safety Data

Detailed experimental data on the physicochemical properties of **Boc-Tyr(Bzl)-aldehyde** is not widely available in the literature. The following table is compiled from available safety data sheets (SDS) and supplier information. Researchers should handle this compound with appropriate laboratory precautions.

Property	Value	Reference
Physical State	Solid	[3]
Melting Point	Data not available	[3]
Boiling Point	Data not available	[3]
Solubility	Data not available	[3]
Flash Point	Data not available	[3]
Purity (Typical)	≥95%	[4]
Storage	4°C, stored under nitrogen	[2]
Handling	For R&D use only. Wear protective gloves, and eye/face protection.	[3]

## Synthesis and Reactivity

### Synthesis of Boc-Tyr(Bzl)-aldehyde

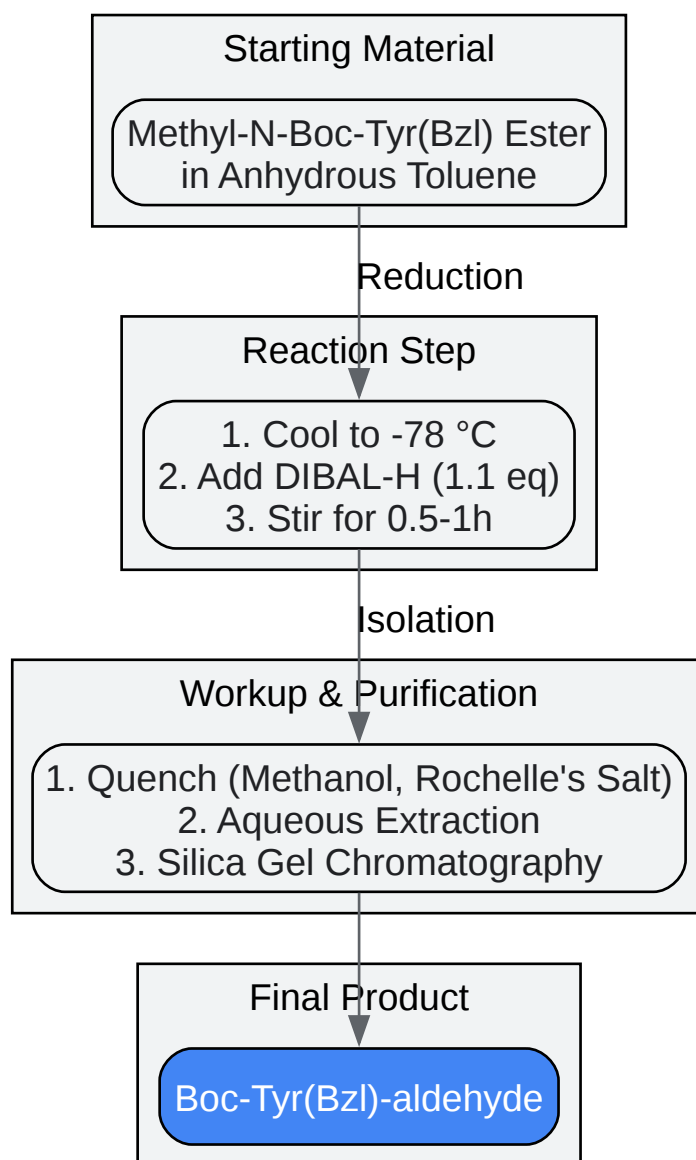
The most common laboratory-scale synthesis of **Boc-Tyr(Bzl)-aldehyde** involves the partial reduction of a corresponding N-Boc-O-benzyl-L-tyrosine ester, such as a methyl or ethyl ester. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reducing agent for this transformation, as it can selectively reduce esters to aldehydes at low temperatures, preventing over-reduction to the primary alcohol.

This protocol is based on established literature procedures for the DIBAL-H reduction of amino acid esters.[5]

- Preparation: Dissolve Methyl-N-Boc-O-benzyl-L-phenylalaninate (1 equivalent) in anhydrous toluene or hexane in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Addition of Reducing Agent: Add a solution of diisobutylaluminium hydride (DIBAL-H, typically 1.0 M in hexanes, 1.1-1.5 equivalents) dropwise to the stirred solution, maintaining

the temperature at -78 °C.

- **Reaction Monitoring:** Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
- **Quenching:** Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.
- **Workup:** Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **Boc-Tyr(Bzl)-aldehyde**.



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Workflow for the synthesis of **Boc-Tyr(Bzl)-aldehyde**.

## Chemical Reactivity

The primary site of reactivity in **Boc-Tyr(Bzl)-aldehyde** is the aldehyde functional group.

- **Electrophilicity:** The aldehyde carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and aldol reactions.

- **Oxidation:** Aldehydes are easily oxidized to the corresponding carboxylic acid (Boc-Tyr(Bzl)-OH). Care must be taken during storage and handling to avoid exposure to atmospheric oxygen or other oxidizing agents.
- **Inhibitor Chemistry:** In drug design, the aldehyde can act as a covalent "warhead." For example, it can react with the hydroxyl group of a serine residue in the active site of a serine protease to form a reversible hemiacetal adduct, leading to enzyme inhibition.[\[6\]](#)

## Contextual Precursor: Boc-Tyr(Bzl)-OH

To provide a more complete picture of the chemical environment this compound belongs to, this section details the properties of its immediate precursor, Boc-Tyr(Bzl)-OH. This compound is extensively used in solid-phase peptide synthesis (SPPS).

Disclaimer: The data in this section pertains to the carboxylic acid (CAS: 2130-96-3) and not the aldehyde.

## Physicochemical Properties of Boc-Tyr(Bzl)-OH

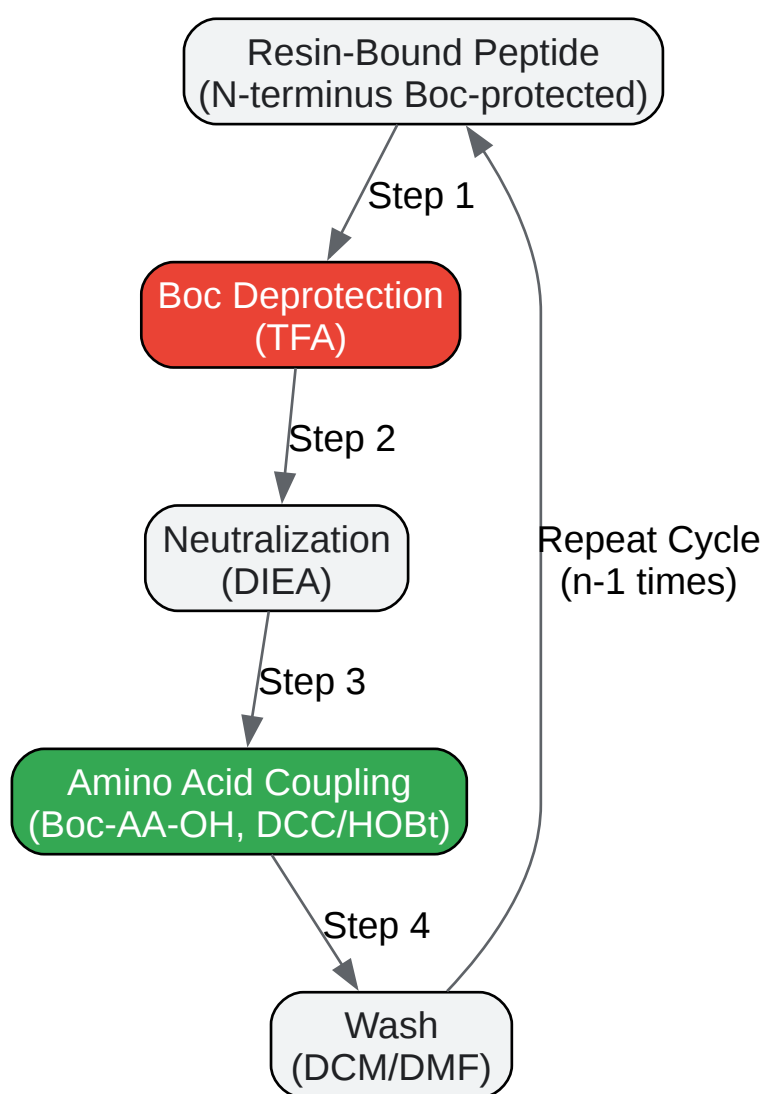
Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>25</sub> NO <sub>5</sub>	<a href="#">[7]</a>
Molecular Weight	371.43 g/mol	
Melting Point	110-112 °C	<a href="#">[8]</a>
Optical Rotation	[α] <sub>20/D</sub> +27.0 ± 1.5°, c = 2% in ethanol	<a href="#">[7]</a>
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	
Storage Temp.	2-8 °C	<a href="#">[7]</a>

## Role in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OH is a cornerstone building block in the Boc/Bzl strategy for SPPS.[\[9\]](#)[\[10\]](#) In this methodology:

- The Boc group serves as a temporary protecting group for the N-terminus. It is acid-labile and is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[9]
- The Benzyl (Bzl) group is a semi-permanent protecting group for the tyrosine side chain. It is stable to the TFA used for Boc deprotection but can be cleaved with strong acids like hydrofluoric acid (HF) during the final cleavage of the peptide from the resin.[10]

A potential side reaction during Boc/Bzl synthesis is the migration of the benzyl group from the oxygen to the aromatic ring of the tyrosine side chain under repeated acidic conditions.[11]



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*The general workflow of a Boc/Bzl SPPS cycle.*

## Conclusion

**Boc-Tyr(Bzl)-aldehyde** is a specialized chemical intermediate with significant potential in the synthesis of complex organic molecules and targeted therapeutics. While detailed public data on its physical properties are sparse, its synthesis from the corresponding ester is well-established, and its reactivity is governed by the aldehyde functional group. Understanding its properties, along with those of its precursor Boc-Tyr(Bzl)-OH, provides researchers with the necessary knowledge for its effective use in the laboratory. Further characterization of this compound would be a valuable contribution to the field.

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